Phortress -

Phortress

Catalog Number: EVT-1582636
CAS Number:
Molecular Formula: C20H25Cl2FN4OS
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phortress is an anticancer prodrug known for its active metabolite, 5F-203, which acts as a potent agonist of the aryl hydrocarbon receptor. This compound has garnered attention due to its ability to induce the expression of cytochrome P450 CYP1A1, leading to significant anticancer activity. Research indicates that Phortress and its derivatives can form DNA adducts selectively in sensitive tumor cells, enhancing their therapeutic potential against various cancers, including colon, breast, lung, liver, and brain cancers .

Source and Classification

Phortress is classified as an anticancer agent and is primarily derived from benzothiazole compounds. Its synthesis and analog development often involve bioisosteric replacements to enhance efficacy and reduce toxicity. The compound's mechanism of action centers around its metabolic activation and interaction with specific cellular pathways that regulate cancer cell proliferation .

Synthesis Analysis

Methods

The synthesis of Phortress involves several methodologies aimed at optimizing its anticancer properties. A common approach includes the conversion of the benzothiazole core into benzoxazole derivatives. This process typically employs established literature methods for compound synthesis, followed by structural elucidation using techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (NMR), Carbon-13 NMR, two-dimensional NMR, and High-Resolution Mass Spectrometry (HRMS) .

Technical Details

The synthesis generally follows these steps:

  1. Preparation of Benzothiazole Derivatives: Initial compounds are synthesized through standard organic reactions involving benzothiazole.
  2. Bioisosteric Replacement: The benzothiazole moiety is replaced with a benzoxazole ring to create new analogues.
  3. Characterization: Synthesized compounds are characterized using spectroscopic methods to confirm their structures.
Molecular Structure Analysis

Phortress exhibits a complex molecular structure characterized by its benzothiazole core. The active metabolite, 5F-203, is crucial for its biological activity. The molecular formula and structural data reveal significant features that contribute to its interaction with biological targets.

Structure Data

  • Molecular Formula: C₁₃H₉N₃O
  • Molecular Weight: Approximately 229.23 g/mol
  • Key Functional Groups: Aryl groups, nitrogen heterocycles
Chemical Reactions Analysis

Phortress undergoes metabolic activation primarily through cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive metabolites that can bind to DNA, resulting in cytotoxic effects on cancer cells.

Reactions

  1. Metabolic Activation: Conversion by cytochrome P450 to generate reactive intermediates.
  2. DNA Adduct Formation: These intermediates form covalent bonds with DNA, disrupting replication and transcription processes.
Mechanism of Action

Phortress functions through a multi-step mechanism:

  1. Activation: Upon administration, Phortress is metabolized into 5F-203.
  2. Receptor Interaction: The active metabolite activates the aryl hydrocarbon receptor.
  3. Gene Expression Modulation: This activation induces the expression of cytochrome P450 CYP1A1.
  4. Cytotoxic Effects: The resultant metabolites form DNA adducts in cancer cells, leading to apoptosis or cell cycle arrest.

Data Supporting Mechanism

Studies have shown that Phortress significantly inhibits DNA synthesis in various carcinoma cell lines, indicating its effectiveness in targeting rapidly dividing cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Specific values depend on the formulation but generally range around 150–160 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to electrophilic metabolites formed during metabolism.
Applications

Phortress is primarily utilized in cancer therapy due to its selective cytotoxicity towards tumor cells. Its applications include:

  • Anticancer Treatment: Effective against various cancers such as colon, breast, lung, liver, and brain tumors.
  • Research Tool: Used in studies investigating metabolic pathways and drug interactions within cancer biology.
Mechanistic Insights into Phortress-Induced Antitumor Activity

AhR-Mediated Signaling Pathways and Transcriptural Regulation

Phortress (NSC 710305), the lysylamide prodrug of 5F 203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole), exerts its potent antitumor activity primarily through activation of the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor. Upon cellular uptake, Phortress undergoes rapid hydrolysis to release the active metabolite 5F 203, which binds with high affinity (Ki in nM range) to the cytosolic AhR ligand-binding domain (PAS B domain) [2] [5]. This binding triggers dissociation of the chaperone complex (HSP90, p23, XAP2), nuclear translocation, and heterodimerization with the AhR nuclear translocator (ARNT). The resulting AhR/ARNT complex binds to xenobiotic response elements (XREs) in target gene promoters, initiating transcription of phase I and II metabolizing enzymes [2] [6].

Transcriptional profiling reveals that Phortress treatment potently induces CYP1A1 gene expression across multiple carcinoma types. In breast cancer xenograft models, Phortress treatment significantly upregulated cyp1a1 mRNA in 8/8 tested models, whereas doxorubicin failed to induce this transcript in all models [1] [3]. This induction occurs exclusively in tumor cells exhibiting intrinsic AhR sensitivity, creating a pharmacological dichotomy between responsive and resistant phenotypes. The AhR repressor (AhRR) forms a critical regulatory circuit, as its expression terminates AhR signaling; however, Phortress-resistant carcinomas frequently exhibit deficient AhRR induction, permitting sustained CYP1A1 expression in sensitive cells [2] [9].

Table 1: Key Proteins in AhR Signaling Pathway

ProteinFunction in PathwayResponse to Phortress
AhRLigand-activated transcription factorHigh-affinity binding by 5F 203 metabolite
ARNTHeterodimerization partnerForms transcriptionally active complex
HSP90/p23/XAP2Cytoplasmic chaperone complexDissociates upon ligand binding
CYP1A1Phase I metabolizing enzymePotently induced via XRE activation
AhRRFeedback repressorVariably induced; deficient in resistant cells

Role of CYP1A1 Induction in DNA Adduct Formation and Tumor Cell Sensitivity

The antitumor efficacy of Phortress critically depends on CYP1A1-mediated metabolic activation. Following transcriptional induction, CYP1A1 protein catalyzes the bioactivation of 5F 203 to highly reactive electrophilic species, primarily nitrenium ions [3] [5] [7]. These electrophiles form covalent DNA adducts that function as the primary cytotoxic lesions. Using 32P-postlabeling assays, researchers have characterized the adduct profiles in sensitive tumor cells:

  • In MCF-7 breast cancer cells, treatment with 1μM 5F 203 (the active species derived from Phortress) generated one major and several minor DNA adducts within 2-24 hours. At higher concentrations (10μM), a new dominant adduct emerged, suggesting concentration-dependent metabolic shifts [5].
  • Phortress (≥100nM) generated a major DNA adduct in sensitive MCF-7 and IGROV-1 ovarian carcinoma cells, while inherently resistant MDA-MB-435 breast carcinoma cells showed no adduct formation even at 10μM concentrations [5].
  • In vivo studies confirmed selective adduct accumulation: MCF-7 and IGROV-1 xenografts from mice treated with Phortress (20mg/kg, i.p.) exhibited significant DNA adducts 24h post-treatment, whereas co-implanted resistant MDA-MB-435 xenografts showed no detectable adducts [5].

DNA adducts instigate downstream DNA damage responses, including double-strand breaks (DSBs) detected by γH2AX foci formation and comet assays. In sensitive cells, Phortress exposure causes dose- and time-dependent increases in both single- and double-strand DNA breaks, triggering G0/G1 or S-phase cell cycle arrest and apoptosis. Resistant phenotypes exhibit neither DNA damage nor cell cycle perturbations [3] [7]. Crucially, CYP1A1 inhibition (e.g., with α-naphthoflavone) or siRNA knockdown abolishes both DNA adduct formation and cytotoxicity, confirming the enzyme's indispensable role in Phortress bioactivation [3] [9].

Table 2: DNA Adduct Formation by Phortress/5F 203

Adduct CharacteristicSensitive Cells (e.g., MCF-7, IGROV-1)Resistant Cells (e.g., MDA-MB-435)
Detection Threshold≥100 nM PhortressNo adducts at ≤10 μM
Major Adducts Detected1 dominant adduct at 1μM; additional adduct at 10μMNone detected
Time-Dependent AccumulationLinear increase 2-24h post-exposureNo accumulation
In Vivo Formation (Xenografts)Present in MCF-7, IGROV-1 tumorsAbsent in MDA-MB-435 tumors

Comparative Analysis of Phortress Metabolites vs. Parent Compound Bioactivity

The metabolic fate of Phortress dictates its therapeutic efficacy and tumor selectivity. The prodrug itself is pharmacologically inert; its bioactivity depends entirely on hydrolysis to 5F 203 by intracellular peptidases. Once liberated, 5F 203 undergoes complex, cell phenotype-dependent metabolism:

  • Bioactivation Pathway (Sensitive Cells): CYP1A1/CYP1B1 oxidize 5F 203 to reactive intermediates (hydroxylamines and nitrenium ions) that form DNA adducts. CYP2W1 also contributes significantly to bioactivation in colorectal carcinoma models [7]. Minor metabolites include glutathione conjugates, indicative of detoxification attempts.
  • Detoxification Pathway (Resistant Cells): Resistant cells favor alternative metabolic routes: 1) CYP2S1-mediated deactivation generates non-reactive hydroxylated metabolites; 2) Direct N-acetylation or glucuronidation of the exocyclic amine group yields water-soluble conjugates excreted from cells [5] [7]. The C6-hydroxylated metabolite of non-fluorinated analogues (e.g., DF 203) antagonizes parent compound uptake and CYP1A1 induction, but fluorination at C5 in 5F 203 blocks this inactivation pathway [5] [7].

Comparative studies of Phortress metabolites reveal stark bioactivity differences:

  • The lysylamide moiety in Phortress confers water solubility and facilitates cellular uptake but exhibits negligible cytotoxicity (GI50 >100μM) [4] [5].
  • 5F 203 demonstrates exquisite potency in sensitive lines (GI50 <10nM) but requires metabolic activation for full activity.
  • Inactive metabolites like the C6-hydroxy derivative of DF 203 or glucuronide conjugates not only lack cytotoxicity but can competitively inhibit uptake of active parent compounds in sensitive cells [5].

Metabolic profiling across carcinoma types reveals a critical determinant of sensitivity: sensitive cells (breast MCF-7, renal TK-10, ovarian IGROV-1) efficiently convert 5F 203 to DNA-reactive species via CYP1A1/1B1/2W1, whereas resistant cells (breast MDA-MB-435, renal A498) predominantly form inactive conjugates via phase II enzymes or CYP2S1. This metabolic bifurcation underpins the remarkable tumor selectivity of Phortress [5] [7].

Table 3: Bioactivity of Phortress and Its Metabolites

Compound/MetaboliteChemical FeaturesBioactivity Profile
Phortress (Prodrug)Lysylamide derivative of 5F 203; water-solublePharmacologically inert; rapid hydrolysis to 5F 203
5F 203 (Active Parent)2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleGI50 <10nM in sensitive lines; requires bioactivation
Nitrenium Ions (Reactive Metabolite)Electrophilic intermediates from CYP1A1/1B1/2W1 oxidationForms DNA adducts; causes DSBs and apoptosis
C6-Hydroxy MetabolitesHydroxylation at benzothiazole C6 positionInactive; antagonizes uptake of active compounds
N-Acetyl/Glucuronide ConjugatesPhase II metabolites of exocyclic amineInactive; excreted rapidly

Properties

Product Name

Phortress

IUPAC Name

2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride

Molecular Formula

C20H25Cl2FN4OS

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H

InChI Key

QZSMNTOCJVVFEU-UHFFFAOYSA-N

Synonyms

2,6-diaminohexanoic acid (4-(5-fluorobenzothiazol-2-yl)-2-methylphenyl)amide
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysyl-amide
NSC 710305
NSC-710305
NSC710305

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.